molecular formula C6H8BrN3O2 B10908780 5-Bromo-1-isopropyl-3-nitro-1H-pyrazole

5-Bromo-1-isopropyl-3-nitro-1H-pyrazole

Cat. No.: B10908780
M. Wt: 234.05 g/mol
InChI Key: DHBFRYNWYPSOQW-UHFFFAOYSA-N
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Description

5-Bromo-1-isopropyl-3-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 5-position, an isopropyl group at the 1-position, and a nitro group at the 3-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-isopropyl-3-nitro-1H-pyrazole typically involves the nitration of 5-Bromo-1-isopropyl-1H-pyrazole. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually conducted at elevated temperatures to ensure complete nitration .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors may be employed to enhance the production rate and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-isopropyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

    Oxidation: Specific oxidizing agents may vary.

Major Products Formed

    Reduction: 5-Amino-1-isopropyl-3-nitro-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

5-Bromo-1-isopropyl-3-nitro-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1-isopropyl-3-nitro-1H-pyrazole is not extensively studied. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-isopropyl-3-nitro-1H-pyrazole is unique due to the presence of both a bromine atom and a nitro group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Biological Activity

5-Bromo-1-isopropyl-3-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

PropertyValue
Molecular FormulaC6H8BrN3O2
Molecular Weight234.05 g/mol
IUPAC Name5-bromo-3-nitro-1-propan-2-ylpyrazole
InChIInChI=1S/C6H8BrN3O2/c1-4(2)9-5(7)3-6(8-9)10(11)12/h3-4H,1-2H3
Canonical SMILESCC(C)N1C(=CC(=N1)N+[O-])Br

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and survival. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also shown potential as an anti-inflammatory agent. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases. This property could be beneficial in treating conditions such as arthritis and other inflammatory disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated in several cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The compound exhibited cytotoxic effects with IC50 values indicating significant inhibition of cell proliferation.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The nitro group may play a crucial role in its reactivity and interaction with biological molecules.

Study 1: Anticancer Activity

A study conducted by Abdel-Aziz et al. demonstrated that this compound exhibited significant cytotoxicity against HepG2 cancer cell lines with an IC50 value of approximately 0.74 mg/mL. This suggests potential for further development as an anticancer therapeutic agent .

Study 2: Anti-inflammatory Properties

In a model of acute inflammation, the compound significantly reduced edema formation in rats, indicating its potential utility in managing inflammatory conditions. The reduction in inflammatory markers was statistically significant compared to control groups .

Comparative Analysis with Similar Compounds

CompoundStructure FeaturesBiological Activity
5-Bromo-1,3-dimethyl-1H-pyrazoleTwo methyl groups instead of isopropylModerate antimicrobial activity
5-Bromo-3-isopropyl-1H-pyrazoleLacks nitro groupLower reactivity and biological activity

Properties

Molecular Formula

C6H8BrN3O2

Molecular Weight

234.05 g/mol

IUPAC Name

5-bromo-3-nitro-1-propan-2-ylpyrazole

InChI

InChI=1S/C6H8BrN3O2/c1-4(2)9-5(7)3-6(8-9)10(11)12/h3-4H,1-2H3

InChI Key

DHBFRYNWYPSOQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)[N+](=O)[O-])Br

Origin of Product

United States

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